REACTION_CXSMILES
|
[H-].[Na+].[CH3:3][S:4][C:5]1[CH:6]=[N:7][NH:8][CH:9]=1.Br[CH2:11][C:12]#[N:13].[Cl-].[NH4+]>O1CCCC1>[CH3:3][S:4][C:5]1[CH:6]=[N:7][N:8]([CH2:11][C:12]#[N:13])[CH:9]=1 |f:0.1,4.5|
|
Name
|
|
Quantity
|
631 mg
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
|
Quantity
|
1500 mg
|
Type
|
reactant
|
Smiles
|
CSC=1C=NNC1
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
1.005 mL
|
Type
|
reactant
|
Smiles
|
BrCC#N
|
Name
|
|
Quantity
|
30 mL
|
Type
|
reactant
|
Smiles
|
[Cl-].[NH4+]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred at 0° C. until gas evolution
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
the reaction mixture was stirred at room temperature for 18 h
|
Duration
|
18 h
|
Type
|
EXTRACTION
|
Details
|
was extracted with ethyl acetate (60 mL×3)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organics were dried over sodium sulfate
|
Type
|
FILTRATION
|
Details
|
The residue was filtered through a plug of silica gel which
|
Type
|
WASH
|
Details
|
was eluted with ethyl acetate
|
Type
|
CONCENTRATION
|
Details
|
the filtrate was concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The crude material was purified via flash chromatography (0-50% ethyl acetate in heptanes)
|
Name
|
|
Type
|
product
|
Smiles
|
CSC=1C=NN(C1)CC#N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1460 mg | |
YIELD: PERCENTYIELD | 72.54% | |
YIELD: CALCULATEDPERCENTYIELD | 72.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |